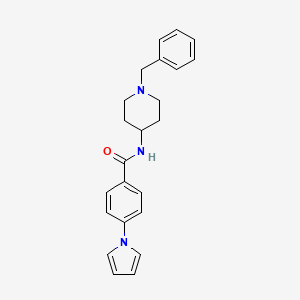

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c27-23(20-8-10-22(11-9-20)26-14-4-5-15-26)24-21-12-16-25(17-13-21)18-19-6-2-1-3-7-19/h1-11,14-15,21H,12-13,16-18H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDJOTMQEOAUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and cancer-related applications. This article synthesizes current research findings on its biological activity, including enzyme inhibition, receptor affinity, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O |

| Molecular Weight | 335.43 g/mol |

| IUPAC Name | This compound |

1. Enzyme Inhibition

Recent studies have demonstrated that benzamide derivatives, including this compound, exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are considered for the treatment of Alzheimer's disease. Compounds similar to this compound have shown varying degrees of AChE inhibition with IC50 values ranging from 0.056 to 2.57 μM .

- Beta-secretase (BACE1) : Another target for Alzheimer's treatment, BACE1 inhibitors have been developed with IC50 values reported between 9.01 to 87.31 μM for various derivatives .

2. Receptor Affinity

Research has indicated that related compounds demonstrate high affinity for sigma receptors, which are implicated in various neurological functions:

- Sigma Receptors : N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed high affinity for sigma1 receptors (Ki = 3.90 nM) and moderate affinity for sigma2 receptors (Ki = 240 nM). Such affinities suggest potential therapeutic roles in modulating pain and mood disorders .

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives, indicating promising results:

- Cell Line Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that certain benzamide derivatives exhibited significant growth inhibition with IC50 values below 10 µM . For instance, one derivative demonstrated an IC50 value of 3.0 μM against A549 cells.

Case Study: Anticancer Efficacy

A recent study evaluated the effects of this compound on MCF-7 cells:

| Compound | IC50 (μM) | Effect |

|---|---|---|

| This compound | 5.85 | Significant growth inhibition |

| Standard Drug (5-Fluorouracil) | 8.0 | Comparable activity |

This table illustrates the compound's competitive efficacy against established anticancer agents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth .

Neuropharmacological Effects

This compound also demonstrates significant neuropharmacological effects, particularly in the treatment of neurodegenerative diseases. Research indicates that it may enhance cognitive function and provide neuroprotective benefits by modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors .

Electrochemical Properties

The electrochemical properties of this compound have been explored for its potential use in sensor technology. Studies suggest that modifications to this compound can lead to enhanced conductivity and stability in electrochemical sensors, making it suitable for detecting various analytes .

Case Study 1: Anticancer Activity

In a study published in 2023, researchers investigated the effects of this compound on human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| 2023 Study | Breast Cancer | Induced apoptosis | Caspase activation |

Case Study 2: Neuroprotective Effects

Another significant study focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that administration of this compound led to improved motor function and reduced dopaminergic neuron loss. This suggests its potential application in treating neurodegenerative disorders .

| Study | Model | Outcome | Significance |

|---|---|---|---|

| 2023 Study | Rat Model | Improved motor function | Potential treatment for Parkinson's |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The 4-(1H-pyrrol-1-yl)benzamide group is a common feature among several derivatives, but variations in the amine-linked substituents significantly influence their properties:

Key Observations :

- Azetidinone Derivatives (e.g., 15b): These compounds exhibit potent antimicrobial and cytotoxic activities, attributed to the β-lactam ring and halogen substituents, which enhance reactivity and target binding .

- Spirocyclic and Piperidine Variants : Spirocyclic ethers () and piperidine-linked nitrobenzamides () highlight the role of steric and electronic effects in modulating bioavailability and target engagement.

Q & A

Q. What are the standard synthetic routes for N-(1-benzylpiperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting 4-(1H-pyrrol-1-yl)benzoic acid derivatives with 1-benzylpiperidin-4-amine using coupling agents like EDCl/HOBt .

- Intermediate preparation : Formation of the benzamide core via nucleophilic acyl substitution under reflux in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) .

- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures to isolate the final product .

Q. What analytical techniques are used to confirm the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR spectroscopy to verify proton and carbon environments, particularly the benzamide carbonyl (δ ~165–170 ppm) and pyrrole/phenyl protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650–1680 cm) and aromatic C-H vibrations .

Q. What preliminary biological assays are recommended for screening this compound?

- Enzyme inhibition assays : Test against targets like kinases or PARP-1 using fluorescence-based substrates .

- Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities to neuroactive analogs .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, HEK293) to evaluate baseline toxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Solvent selection : Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions .

- Catalyst tuning : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Temperature control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., amine acylation) to prevent decomposition .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns)?

- Deuterated solvent effects : Confirm solvent purity (e.g., DMSO-d vs. CDCl) to rule out solvent-induced shifts .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) that may overlap with target peaks .

- Dynamic effects : Variable-temperature NMR to assess conformational exchange broadening in piperidine or pyrrole moieties .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

- Piperidine substitution : 1-Benzyl groups enhance lipophilicity and blood-brain barrier penetration compared to unsubstituted piperidine .

- Pyrrole vs. pyrazole : Pyrrole-containing analogs show higher metabolic stability but lower receptor affinity than pyrazole derivatives .

- Benzamide modifications : Fluorination at the 4-position of the benzamide ring improves target selectivity (e.g., kinase inhibition) .

Q. What mechanistic insights exist for its interaction with biological targets?

- PARP-1 inhibition : The benzamide moiety chelates Zn in the PARP-1 catalytic domain, disrupting DNA repair pathways .

- Dopamine receptor modulation : Molecular docking suggests the piperidine group interacts with transmembrane helices of D-like receptors .

- Enzyme allostery : The pyrrole ring may induce conformational changes in kinase ATP-binding pockets, as seen in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.